![molecular formula C27H27N3O3 B2462830 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 894548-48-2](/img/structure/B2462830.png)
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide
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Description
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
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Scientific Research Applications
Amination
N,N-Dialkyl amides, including N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), serve as versatile synthons in synthetic organic chemistry. They can be used for amination reactions (R-NMe₂), introducing amino groups into molecules. DMF and DMA act as both electrophiles and nucleophiles, allowing for diverse functional group transformations. Amination reactions are essential for drug discovery, agrochemical synthesis, and materials science .
Formylation
These amides play a crucial role in formylation reactions (R-CHO), where they serve as a source of formyl groups. Formylation is valuable for the synthesis of aldehydes and related compounds. DMF and DMA facilitate the introduction of formyl groups into various substrates, enabling the creation of new functionalized molecules .
Heterocycle Synthesis
N,N-Dialkyl amides contribute significantly to heterocycle synthesis. Researchers have utilized DMF and DMA in the construction of various heterocyclic systems. These solvents participate in cyclization reactions, leading to the formation of diverse ring structures. Heterocycles are essential components of pharmaceuticals, agrochemicals, and materials with unique properties .
Amidoalkylation
Amidoalkylation reactions (-R) involve the addition of amide groups to other functional groups. DMF and DMA can serve as amidoalkylating agents, allowing the introduction of amide moieties into substrates. This transformation expands the chemical space and provides access to novel compounds .
Aminocarbonylation
Aminocarbonylation reactions (R-CONMe₂) combine carbonylation (introduction of carbonyl groups) with amination. DMF and DMA play a role in these processes, enabling the simultaneous incorporation of amide and carbonyl functionalities. Aminocarbonylation is valuable for the synthesis of amides and related derivatives .
Cyanation
Cyanation reactions (R-CN) involve the addition of cyano groups (CN) to organic molecules. DMF and DMA can act as solvents or reagents in cyanation processes. The resulting nitriles find applications in pharmaceuticals, agrochemicals, and materials science .
Functionalization of Acyclic Systems
Beyond cyclic compounds, N,N-dialkyl amides also participate in the functionalization of acyclic systems. Their versatility allows for the modification of linear molecules, providing access to diverse chemical structures .
properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-18-9-10-19(2)24(13-18)29-26(31)17-30-25-15-23(33-3)12-11-20(25)14-21(27(30)32)16-28-22-7-5-4-6-8-22/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQTZAGDEWMEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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